4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-15-11-16(2)19(12-18(15)30-4)31(28,29)26-9-7-25(8-10-26)20-13-21(24-14-23-20)27-6-5-22-17(27)3/h5-6,11-14H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDHMHRJJXBCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((5-methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a complex organic molecule with potential pharmacological applications. Its unique structure, featuring a piperazine moiety and a sulfonyl group, suggests various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of the compound is . The presence of functional groups such as methoxy, sulfonyl, and piperazine enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molar Mass | 388.46 g/mol |
| Density | 1.258 g/cm³ (predicted) |
| Boiling Point | 538.8 °C (predicted) |
| pKa | 4.92 (predicted) |
Antitumor Activity
Studies have indicated that compounds similar to this pyrimidine derivative exhibit significant antitumor properties. For example, derivatives containing the sulfonamide group have been shown to inhibit cancer cell proliferation effectively. The mechanism often involves the inhibition of specific enzymes or receptors that play crucial roles in tumor growth and survival.
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive functions and providing therapeutic effects in neurodegenerative diseases.
- Urease : Compounds with similar structures have shown efficacy in inhibiting urease, which is relevant in treating infections caused by urease-producing bacteria.
Antibacterial Properties
Research indicates that sulfonamide-containing compounds possess antibacterial activity. The biological activity is often attributed to their ability to interfere with bacterial metabolic pathways, making them effective against various pathogens.
Case Studies
-
Anticancer Activity Assessment
A study evaluated the anticancer effects of several piperazine derivatives, including those with sulfonamide functionalities. The results indicated that certain analogs exhibited IC50 values below 10 µM against human cancer cell lines, suggesting strong cytotoxic activity. -
Enzyme Inhibition Studies
In vitro assays demonstrated that the compound significantly inhibited AChE activity with an IC50 value of approximately 15 µM. This suggests potential applications in treating Alzheimer's disease, where AChE inhibition is beneficial. -
Antibacterial Efficacy
A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
The biological activities of this compound can be attributed to its ability to bind selectively to target proteins involved in disease pathways. Molecular docking studies suggest that the compound interacts with active sites of enzymes through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues
Thieno[3,2-d]pyrimidine Derivatives (EP 2402347 A1)
- Core Structure: Thieno[3,2-d]pyrimidine instead of pyrimidine.
- Substituents : Methanesulfonyl-piperazine and 2-methylbenzimidazole.
- The benzimidazole (vs. imidazole) could alter selectivity toward kinase targets .
Trifluoromethyl Pyrimidine (2097937-07-8)
- Core Structure : Pyrimidine.
- Substituents : Trifluoromethyl at the 6-position and methylimidazole-sulfonylpiperazine.
- Key Difference : The electron-withdrawing trifluoromethyl group may enhance metabolic stability and membrane permeability compared to the methoxy-dimethylphenyl group in the target compound .
Difluoromethyl Pyrimidine (1006441-37-7)
- Core Structure : Pyrimidine.
- Substituents : Difluoromethyl, ethylsulfonyl, and ethyl-methylpyrazole.
- Key Difference : The ethylsulfonyl group (vs. aryl-sulfonyl) could reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Pharmacological Potential (Inferred from Evidence)
Physicochemical Properties
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the sulfonyl-piperazine moiety, followed by coupling with the pyrimidine-imidazole core. Key steps include:
- Sulfonylation of the piperazine ring using 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Nucleophilic substitution to attach the pyrimidine-imidazole fragment, requiring anhydrous solvents (e.g., DMF) and temperatures of 80–100°C to ensure regioselectivity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for removing unreacted intermediates .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Sulfonylation | CH₂Cl₂ | 25 | 75–80 | ≥95% |
| Nucleophilic coupling | DMF | 80 | 60–65 | ≥90% |
| Final purification | Ethanol/H₂O | – | 85–90 | ≥99% |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Spectroscopy :
- X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for the sulfonyl-piperazine linkage (see similar structures in ).
Q. What initial biological screening assays are recommended?
- Enzyme inhibition : Test against kinases or sulfotransferases due to the sulfonyl-piperazine motif’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM .
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
- Modify substituents :
- Assay cascades : Use iterative cycles of in vitro enzyme inhibition (IC₅₀) and cellular efficacy (EC₅₀) to prioritize analogs .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Target Affinity (IC₅₀) | Solubility (μM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| 5-Methoxy → 5-Cl | 0.12 nM (↑10x) | 15 (↓) | 45 (↑) |
| Pyrimidine C2 methyl | 0.8 nM (↑2x) | 35 (↑) | 60 (↑) |
Q. How can conflicting data in enzyme inhibition assays be resolved?
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and rule out false positives from fluorescence interference .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., PDB deposition) to confirm binding mode and identify key residues .
- Proteomics : Perform pull-down assays with biotinylated probes to assess off-target interactions .
Q. What computational methods are suitable for predicting metabolic pathways?
- Density Functional Theory (DFT) : Calculate activation energies for oxidative metabolism (e.g., CYP450-mediated demethylation) .
- Molecular docking : Screen against CYP3A4 and CYP2D6 isoforms to predict sites of metabolism .
- In silico tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate clearance and half-life .
Q. How can solubility limitations be addressed in in vivo studies?
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for IP/IV administration .
- Prodrug strategies : Introduce phosphate esters at the imidazole N1 position to enhance aqueous solubility .
- Nanoformulations : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
